molecular formula C₁₀H₁₃N₅O₃ B1140409 (2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol CAS No. 14365-45-8

(2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No. B1140409
CAS RN: 14365-45-8
M. Wt: 251.24
InChI Key:
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Description

Synthesis Analysis

The synthesis of tetrahydrofuran derivatives involves several steps, starting from basic precursors like D-ribose, leading to complex structures through oligomerization and other chemical reactions. For instance, Hungerford et al. (2000) detailed the synthesis from D-ribose to dimeric, tetrameric, and octameric carbopeptoids, showcasing the methodological advancements in creating such complex molecules (Hungerford et al., 2000).

Molecular Structure Analysis

Structural analysis of tetrahydrofuran derivatives reveals their complex and varied conformations. Techniques like NMR spectroscopy play a crucial role in understanding the solution structures of these compounds, providing insights into their three-dimensional arrangements and interactions at the molecular level.

Chemical Reactions and Properties

Tetrahydrofuran derivatives undergo several chemical reactions, leading to the formation of new compounds with unique properties. For example, Shoji et al. (2017) demonstrated the synthesis of 2-aminofuran derivatives through a sequence of reactions, highlighting the chemical versatility and reactivity of these molecules (Shoji et al., 2017).

Physical Properties Analysis

The physical properties of tetrahydrofuran derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in various fields. Detailed X-ray crystallography studies, as conducted by Mazumder et al. (2001), provide essential data on the arrangement and bonding within the crystals of these compounds (Mazumder et al., 2001).

Scientific Research Applications

Biomass Conversion and Polymer Synthesis

One application area of derivatives similar to the chemical compound involves the conversion of plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF). HMF and its derivatives are considered crucial for the sustainable development of polymers, functional materials, and fuels. Research by Chernyshev et al. (2017) highlights the synthesis of HMF from plant feedstocks and its prospects in the production of various monomers and polymers, indicating the compound's relevance in creating sustainable materials and chemicals from renewable sources Chernyshev, Kravchenko, & Ananikov, 2017.

Drug Design and Medicinal Chemistry

The compound's structural similarity to purine and pyrimidine nucleobases makes it a significant subject in the design of bioactive molecules. Ostrowski (2022) reviews the importance of furanyl- and thienyl-substituted nucleobases and nucleosides, including analogues, in medicinal chemistry, underscoring their potential in antiviral, antitumor, antimycobacterial, and antiparkinsonian therapies. The study illustrates the compound's potential in developing novel therapeutic agents targeting various diseases Ostrowski, 2022.

Organic Synthesis and Chemical Research

The versatility of HMF, a compound related to "(2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol," in organic synthesis is also noteworthy. Fan et al. (2019) review the applications of 5-HMF in the synthesis of fine chemicals, highlighting its role as an excellent starting material due to its functional groups. This demonstrates the compound's utility in incorporating renewable carbon sources into target molecules, illustrating its broader applications in chemical synthesis and research Fan, Verrier, Queneau, & Popowycz, 2019.

Antimicrobial Potential and Biopolymer Research

Furthermore, the structural and functional characteristics of compounds similar to "(2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol" find applications in exploring the antimicrobial potential of various substances. For instance, research into chitosan, a biopolymer, examines its unique structure and potential as an antimicrobial agent, indicative of how structural analysis of complex molecules can contribute to novel applications in food and pharmaceutical formulations Raafat & Sahl, 2009.

properties

IUPAC Name

(2S,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXZPDWKRNYJJZ-DSYKOEDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

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